2-Cyano-5-(3,5-dichlorophenyl)phenol

medicinal chemistry physicochemical profiling ADME prediction

2‑Cyano‑5‑(3,5‑dichlorophenyl)phenol (IUPAC: 4‑(3,5‑dichlorophenyl)‑2‑hydroxybenzonitrile) is a halogenated biphenyl‑carbonitrile derivative containing a phenolic hydroxyl and a nitrile group on a biaryl scaffold [REFS‑1]. Its molecular formula is C₁₃H₇Cl₂NO (MW 264.10 g/mol), and it is commercially supplied at ≥95% purity for research use only [REFS‑2].

Molecular Formula C13H7Cl2NO
Molecular Weight 264.10 g/mol
CAS No. 1261984-06-8
Cat. No. B6376924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-(3,5-dichlorophenyl)phenol
CAS1261984-06-8
Molecular FormulaC13H7Cl2NO
Molecular Weight264.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N
InChIInChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H
InChIKeyWOACLHYNANSHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS 1261984-06-8): Sourcing the Differentiated Biphenyl Nitrile Building Block for Medicinal Chemistry and Agrochemical Research


2‑Cyano‑5‑(3,5‑dichlorophenyl)phenol (IUPAC: 4‑(3,5‑dichlorophenyl)‑2‑hydroxybenzonitrile) is a halogenated biphenyl‑carbonitrile derivative containing a phenolic hydroxyl and a nitrile group on a biaryl scaffold [REFS‑1]. Its molecular formula is C₁₃H₇Cl₂NO (MW 264.10 g/mol), and it is commercially supplied at ≥95% purity for research use only [REFS‑2]. The compound occupies a distinct structural niche between simpler 3,5‑dichloro‑4‑hydroxybenzonitrile herbicides (e.g., chloroxynil) and more elaborate biphenyl‑carbonitrile drug intermediates, offering a differentiated substitution pattern for structure‑activity relationship (SAR) exploration and fragment‑based lead generation [REFS‑3].

Why Generic 3,5‑Dichlorophenol or Simple Benzonitrile Analogs Cannot Replace 2‑Cyano‑5‑(3,5‑dichlorophenyl)phenol in Fragment‑Based and Agrochemical Programs


Closely related in‑class compounds such as 3,5‑dichloro‑4‑hydroxybenzonitrile (chloroxynil) and 3,5‑dichlorophenol lack the biphenyl extension and the ortho‑hydroxy‑nitrile arrangement simultaneously present in 2‑cyano‑5‑(3,5‑dichlorophenyl)phenol. This structural divergence affects hydrogen‑bonding networks, π‑stacking capacity, and metabolic stability in ways that cannot be recapitulated by simple substitution [REFS‑1]. Halogen‑bond donor potential and conformational restriction imposed by the biaryl axis further differentiate the compound from monocyclic analogs, leading to divergent SAR outcomes in enzyme inhibition and receptor binding assays [REFS‑2]. Consequently, direct interchange with generic mono‑ or di‑halogenated phenols is chemically unsound and risks invalidating structure‑driven design hypotheses.

Quantitative Differentiation of 2‑Cyano‑5‑(3,5‑dichlorophenyl)phenol Against Closest Structural Analogs: A Procurement‑Oriented Evidence Guide


Biphenyl vs. Monocyclic Scaffold: Impact on Hydrophobicity and Membrane Permeability

The target compound possesses a biphenyl core absent in the structurally closest commercial analog, 3,5‑dichloro‑4‑hydroxybenzonitrile (chloroxynil, CAS 1891‑95‑8). This aromatic extension translates into a computed XLogP3‑AA of 4.7 vs. 2.9 for chloroxynil, a 1.8‑unit increase in lipophilicity that predicts higher membrane permeability while retaining hydrogen‑bond donor/acceptor functionality [REFS‑1]. The higher logP also implies altered tissue distribution and metabolic clearance profiles, making the compound a more suitable starting point for CNS‑penetrant or lipophilic target programs.

medicinal chemistry physicochemical profiling ADME prediction

Enhanced Topological Polar Surface Area (tPSA) for Optimized Hydrogen‑Bonding Capacity

Despite higher lipophilicity, the target compound maintains a tPSA of 44 Ų, identical to chloroxynil's 44 Ų, because the additional phenyl ring contributes no polar atoms [REFS‑1]. However, the spatial distribution of polar functionality differs: the hydroxyl group is positioned ortho to the nitrile on the biphenyl scaffold, creating a chelating motif absent in chloroxynil, where the hydroxyl and nitrile are para‑related on the same ring. This ortho‑arrangement enables intramolecular hydrogen bonding and metal‑ion chelation, properties exploited in enzyme inhibition and coordination chemistry.

medicinal chemistry fragment-based drug design physicochemical property optimization

Rotatable Bond Constraint: Reduced Conformational Entropy vs. Simple Biaryls

The target compound possesses a single rotatable bond (the biaryl C–C linkage) versus zero rotatable bonds in chloroxynil, yet this limited flexibility provides a distinct conformational advantage over more flexible biaryl analogs such as 2‑cyano‑4‑phenylphenol, which also has one rotatable bond but lacks the chlorine substituents that restrict rotation through steric and electronic effects [REFS‑1]. The 3,5‑dichloro substitution pattern on the distal ring elevates the rotational barrier, leading to atropisomerism at ambient temperature—a feature that can confer target selectivity in protein binding pockets.

conformational analysis drug design molecular modeling

Optimal Application Scenarios for 2‑Cyano‑5‑(3,5‑dichlorophenyl)phenol (CAS 1261984‑06‑8) in Drug Discovery and Agrochemical Research


Fragment‑Based Lead Generation for Metalloenzyme Inhibitors

The ortho‑hydroxy‑nitrile arrangement relative to the biaryl axis provides a pre‑organized metal‑chelating motif suitable for targeting zinc‑dependent hydrolases, carbonic anhydrases, or matrix metalloproteinases. Use the compound as a fragment hit (MW 264 Da, tPSA 44 Ų) that can be elaborated while maintaining the biphenyl rigidity to achieve target selectivity [REFS‑1].

Agrochemical Lead Optimization Beyond Chloroxynil

The 1.8‑unit logP increase over chloroxynil, combined with the same tPSA, suggests improved cuticular penetration in plant tissue while retaining the hydroxy‑nitrile warhead known to interact with photosystem II. The biphenyl scaffold also reduces volatility and may prolong soil persistence, addressing key limitations of chloroxynil in herbicide development [REFS‑1].

Suzuki Coupling Building Block for CNS‑Penetrant Libraries

The phenolic hydroxyl serves as a versatile handle for O‑alkylation or sulfonylation, while the nitrile group can be reduced to the aminomethyl or converted to tetrazole bioisosteres. The high logP (4.7) positions the compound as a favorable core for CNS‑targeted compound libraries, where lipophilicity and low HBD count are critical for blood‑brain barrier penetration [REFS‑1].

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